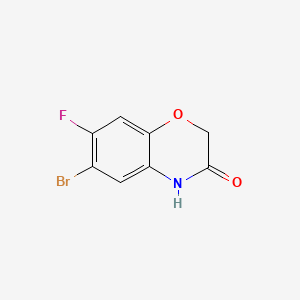

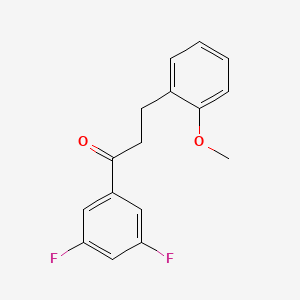

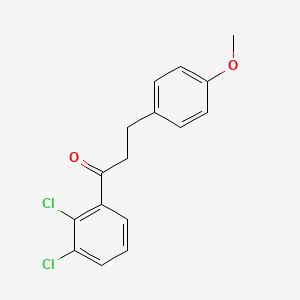

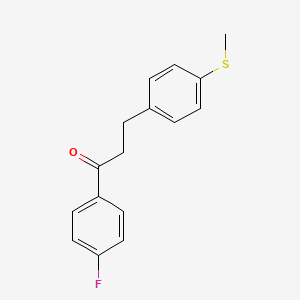

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" is a propiophenone derivative with specific substituents on the aromatic rings. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds. For instance, chlorination reactions of dimethylphenols have been studied, which could be relevant to understanding the reactivity of the chloro group in the compound of interest . Additionally, the effects of a propiophenone derivative on cyclic 3',5'-nucleotide phosphodiesterase have been investigated, suggesting potential biological activity for similar compounds .

Synthesis Analysis

The synthesis of related compounds involves enantioselective methods and crystal structure determination, as seen in the asymmetric synthesis of a morpholinol derivative . This suggests that the synthesis of "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" could also be approached with stereochemical considerations in mind. The chlorination of dimethylphenols leading to various chlorinated products indicates that the synthesis of the compound may involve controlled chlorination steps to achieve the desired substitution pattern.

Molecular Structure Analysis

Crystal structure analysis is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a thiazole derivative was analyzed, revealing the planarity of certain ring systems and the perpendicular orientation of substituent rings . This information could be extrapolated to predict the molecular conformation of "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone," where steric and electronic effects of the substituents would influence the overall molecular geometry.

Chemical Reactions Analysis

The reactivity of chlorophenols and their derivatives has been explored in various contexts. The chlorination of dimethylphenols results in a range of chlorinated cyclohexenones, indicating that the chloro and methyl groups on the aromatic ring can significantly influence the outcome of chlorination reactions . This suggests that "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" may also undergo specific reactions based on the position and nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenols and related compounds have been studied, particularly in the context of environmental monitoring and detection. For instance, an HPLC-fluorescence detection method was developed for the determination of phenol and chlorophenols in tap water . This indicates that the compound of interest may have distinct spectroscopic properties that could be utilized for its detection and quantification. The solubility, melting point, and other physical properties would be influenced by the presence of chloro and fluoro substituents, as well as the overall molecular structure.

科学研究应用

Synthesis and Characterization

Spectral Analysis and Quantum Chemical Studies : Compounds synthesized from related chloro and fluoro benzophenones have undergone detailed spectral analysis, including FT-IR and NMR spectra, alongside quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies have revealed insights into the photophysical properties such as UV, emission, and fluorescent quantum yields, with computational calculations aiding in the understanding of their chemical reactivity (Satheeshkumar et al., 2017).

Environmental Applications : The sonochemical degradation of aromatic organic pollutants, including chloro and fluoro-substituted compounds, has been explored, showcasing the potential for using ultrasound in the mineralization of these compounds in aqueous solutions. This approach offers a significant advantage by minimizing the formation of harmful organic byproducts (Goskonda et al., 2002).

Chemical Reactivity and Applications

Copolymer Synthesis : Research has been conducted on the synthesis of aromatic copolyethers containing oxadiazole rings and phthalide groups, which were prepared using nucleophilic substitution polymerization. These polymers, derived from related phenolic compounds, exhibit high thermal stability and electrical insulating properties, suggesting applications in the production of thin, flexible films (Hamciuc et al., 2008).

Advanced Oxidation Processes for Water Treatment : The UV and UV/persulfate advanced oxidation processes have been evaluated for the removal of PCMX, a chloro and dimethyl-substituted phenol compound, from municipal wastewater. This study underscores the efficacy of these processes in degrading antimicrobial compounds, offering insights into the kinetics, mechanisms, and toxicity evolution of the degradation pathways (Li et al., 2020).

Photocatalytic Degradation and Kinetics

- Photocatalytic Degradation in Soil Washing Wastes : The photocatalytic degradation of chlorophenols, including compounds with chloro and dimethyl substitutions, was investigated in simulated soil washing wastes containing Brij 35 and TiO2 dispersions. This study reveals the impact of micellar solubilization and substrate adsorption on degradation kinetics, highlighting the potential for photocatalytic processes in environmental remediation (Davezza et al., 2013).

属性

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJRGRSTAFHVQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644753 |

Source

|

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone | |

CAS RN |

898753-92-9 |

Source

|

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)